molecular formula C9H15N3O2 B13076917 1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine

1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine

Cat. No.: B13076917
M. Wt: 197.23 g/mol
InChI Key: FIFNENHAGJPWRN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine typically involves the reaction of oxan-3-ylmethanol with 1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties.

Biological Activity

1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is noted for its diverse biological activities. Pyrazoles are recognized for their potential in medicinal chemistry, exhibiting various pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N3O2C_9H_{15}N_3O_2. The unique structure includes a pyrazole ring with an oxan-3-yloxy group, which may influence its biological activity.

Table 1: Structural Characteristics

Compound NameMolecular FormulaUnique Features
This compoundC9H15N3O2Pyrazole ring with oxan substitution affecting activity

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities. The activities can be categorized into several key areas:

Antimicrobial Activity

Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, a series of pyrazole derivatives were tested against various bacterial strains, demonstrating promising results in inhibiting growth at low concentrations. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Anti-inflammatory Activity

Pyrazole derivatives have been noted for their anti-inflammatory effects. A review highlighted that certain synthesized compounds showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound could have similar effects.

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. For example, studies reported IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

  • In vitro Studies on Antimicrobial Activity :
    • A study synthesized a series of pyrazole derivatives and tested them against E. coli and Staphylococcus aureus. Results indicated that some compounds exhibited a minimum inhibitory concentration (MIC) as low as 10 µg/mL .
  • Anti-inflammatory Effects :
    • A specific derivative showed significant inhibition of inflammatory markers in a carrageenan-induced paw edema model in mice, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Efficacy :
    • In a comparative study, a derivative similar to this compound demonstrated an IC50 value of 2.5 µg/mL against MCF-7 cells, outperforming traditional chemotherapeutics like doxorubicin .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

1-(oxan-3-yloxymethyl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3O2/c10-9-3-4-12(11-9)7-14-8-2-1-5-13-6-8/h3-4,8H,1-2,5-7H2,(H2,10,11)

InChI Key

FIFNENHAGJPWRN-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)OCN2C=CC(=N2)N

Origin of Product

United States

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